1-(2-chlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
1-(2-chlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications
Anticancer, Anti-HIV, and Antimicrobial Activities This compound has shown promise in scientific research for its potential anticancer, anti-HIV, and antimicrobial properties. For instance, certain derivatives have demonstrated considerable in vitro anticancer activity against melanoma, non-small lung cancer, and breast cancer, with GI50 values indicating moderate effectiveness. Additionally, some compounds have displayed moderate anti-HIV activity, providing a maximum percentage of cell protection. Antimicrobial testing revealed significant activity against bacteria like P. aeruginosa, P. vulgaris, and S. aureus, with some compounds being as active as or equipotent to ampicillin. However, these compounds showed no antifungal activity except for weak responses against A. niger (Ashour et al., 2012).
Synthetic Access and Structural Analysis Further research has focused on the synthesis and structural elucidation of derivatives featuring the core structure of 1-(2-chlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione. Studies have explored reactions leading to new molecular configurations, providing insight into the versatility and potential applications of this compound in developing novel pharmacological agents. These synthetic approaches have contributed to a better understanding of the compound's chemical behavior and potential for further modification (Gobouri, 2020).
Affinity for Adenosine Receptors Research into the affinity of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives for adenosine receptor subtypes has identified compounds with significant potential. One study highlighted a derivative designed to improve potency and selectivity toward the human A2B adenosine receptor. Surprisingly, while some compounds were found inactive at the targeted receptor, they exhibited high affinity in the nanomolar range for another adenosine receptor subtype, suggesting their potential utility in exploring adenosine receptor-mediated pathways (Federico et al., 2015).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-11-12(2)23-27(13(11)3)19-22-17-16(24(19)4)18(28)26(20(29)25(17)5)10-14-8-6-7-9-15(14)21/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDBJOMULDATLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.